molecular formula C17H12O B15076575 1,5-Diphenyl-1,4-pentadiyn-3-ol CAS No. 15814-32-1

1,5-Diphenyl-1,4-pentadiyn-3-ol

Cat. No.: B15076575
CAS No.: 15814-32-1
M. Wt: 232.28 g/mol
InChI Key: ZEECGOMCOVMMME-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,4-pentadiyn-3-ol (CAS: 3185-53-3) is a dienol compound featuring a hydroxyl group at position 3 and conjugated double bonds (1,4-pentadiene backbone) with phenyl substituents at positions 1 and 3. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.12 g/mol . Key physicochemical properties include a melting point of 66–68°C and a predicted boiling point of 423.6±14.0°C .

Properties

CAS No.

15814-32-1

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

1,5-diphenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17-18H

InChI Key

ZEECGOMCOVMMME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1,4-pentadiyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the corresponding propargyl alcohol. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

These methods may include the use of catalysts, solvents, and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,4-pentadiyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated alcohols .

Scientific Research Applications

1,5-Diphenyl-1,4-pentadiyn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1,4-pentadiyn-3-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 1,5-diphenyl-1,4-pentadiyn-3-ol but differ in functional groups or bond configurations:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
1,5-Diphenyl-1,4-pentadien-3-one C₁₇H₁₄O 234.29 Ketone Conjugated diene, aromatic substituents
1,5-Diphenyl-1,4-pentadien-3-ol C₁₇H₁₆O 236.12 Hydroxyl Conjugated diene, hydroxyl at C3
Dibenzalacetone (synonym for 1,5-diphenyl-1,4-pentadien-3-one) C₁₇H₁₄O 234.29 Ketone Widely used in organic synthesis
1,5-Diphenyl-1,3-pentenedione C₁₇H₁₄O₂ 250.29 Two ketones Extended conjugation, synthetic versatility

Key Observations :

  • The ketone analogue (1,5-diphenyl-1,4-pentadien-3-one) exhibits reduced polarity compared to the hydroxyl-containing variant, impacting solubility and reactivity .
1,5-Diphenyl-1,4-pentadien-3-one (Dibenzalacetone)
  • Claisen-Schmidt Condensation: Synthesized from acetophenone and benzaldehyde under basic conditions (e.g., NaOH in ethanol) with yields >90% .
  • Applications : Intermediate for pharmaceuticals, antioxidants, and chalcone derivatives .
This compound
  • Hypothetical Pathway: Likely synthesized via reduction of the ketone group in 1,5-diphenyl-1,4-pentadien-3-one (e.g., using NaBH₄ or LiAlH₄).
Derivatives and Modifications
  • Oxime Esters : Synthesized from 1,5-diphenyl-1,4-pentadien-3-one oxime and acyl chlorides, showing antifungal activity against Fusarium graminearum (50% inhibition at 50 mg/L) .
  • Amidinohydrazones: Condensation with aminoguanidine hydrochloride yields hydrazinecarboximidamide derivatives, used as intermediates for bioactive molecules .

Insights :

  • The ketone form (dibenzalacetone) demonstrates potent antioxidant activity, while derivatives like oxime esters show promise in agriculture .
  • The hydroxyl variant’s bioactivity remains underexplored but may leverage hydrogen bonding for targeted interactions.

Physicochemical Properties

Property This compound 1,5-Diphenyl-1,4-pentadien-3-one
Melting Point 66–68°C 81–83°C
Boiling Point 423.6±14.0°C (predicted) 360–365°C (literature)
Solubility Low in water, moderate in ethanol Insoluble in water, soluble in acetone
pKa 14.05±0.20 (predicted) ~12–13 (ketone)

Key Differences :

  • The hydroxyl group lowers the melting point compared to the ketone analogue.
  • Reduced polarity in the ketone form enhances organic solvent compatibility.

Biological Activity

1,5-Diphenyl-1,4-pentadiyn-3-ol (CAS No. 15814-32-1) is an organic compound characterized by its unique structure comprising two phenyl groups and a pentadiyn-3-ol backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C17H12O, with a molecular weight of 232.28 g/mol. The compound's structure allows for various chemical interactions, which are crucial for its biological activity.

PropertyValue
CAS Number 15814-32-1
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name 1,5-diphenylpenta-1,4-diyn-3-ol

This compound exhibits biological activity through several mechanisms:

Interaction with Biological Molecules:
The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their reactivity and stability. This property is significant in its role as a reagent in organic synthesis and its potential biological applications.

Inhibition of Enzymatic Activity:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against certain diseases .

Case Studies

A notable case study investigated the dielectric properties of a related compound (3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol) in various solvents. The study provided insights into the compound's behavior under different conditions and its implications for biological interactions .

Potential Applications

Given its unique structure and observed biological activities, this compound has potential applications in:

Medicinal Chemistry:
The compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases through enzyme inhibition or antiviral activity.

Organic Synthesis:
Due to its reactivity and ability to participate in various chemical reactions (oxidation, reduction), it is valuable in synthetic chemistry as a building block for more complex molecules .

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